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Compound of Interest

Compound Name: Rubranol

Cat. No.: B155101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance

(NMR) spectroscopic analysis of Rubranol, a diarylheptanoid with significant therapeutic

potential. The information contained herein is intended to guide researchers in the structural

elucidation and characterization of Rubranol and related compounds.

Introduction
Rubranol, with the chemical formula C₁₉H₂₄O₅, is a naturally occurring diarylheptanoid found in

plant species such as Alnus rubra (red alder).[1] Diarylheptanoids are a class of plant

secondary metabolites that have garnered considerable interest due to their diverse

pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties.

Rubranol's structure, featuring two catechol rings linked by a seven-carbon chain with a

hydroxyl group, is key to its biological functions. NMR spectroscopy is an indispensable tool for

the unambiguous structural determination and purity assessment of Rubranol.

Chemical Structure
IUPAC Name: 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol

Molecular Formula: C₁₉H₂₄O₅
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Molecular Weight: 332.39 g/mol

NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for Rubranol. The data

were acquired in methanol-d₄ (CD₃OD), a common solvent for NMR analysis of polar natural

products.

Table 1: ¹³C NMR Spectroscopic Data for Rubranol (Compound 5) in CD₃OD[1]
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Carbon No. Chemical Shift (δ) ppm

1 32.7

2 30.2

3 37.1

4 40.2

5 72.3

6 40.2

7 32.7

1' 135.9

2' 117.0

3' 146.2

4' 144.4

5' 116.6

6' 121.1

1'' 135.9

2'' 117.0

3'' 146.2

4'' 144.4

5'' 116.6

6'' 121.1

Note: The data is based on the numbering provided in the cited literature. Assignments for the

two aromatic rings are equivalent due to the symmetry of the molecule.

Table 2: ¹H NMR Spectroscopic Data for Rubranol in CD₃OD (Predicted and Literature-Based)
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Comprehensive experimental ¹H NMR data with multiplicities and coupling constants for

Rubranol is not readily available in the public domain. The following table is a composite of

expected chemical shifts based on the structure and data from similar diarylheptanoids.

Researchers should perform 2D NMR experiments (COSY, HSQC, HMBC) for definitive

assignments.

Proton No.
Predicted Chemical
Shift (δ) ppm

Multiplicity
Coupling Constant
(J) Hz

H-1 ~2.5-2.7 m

H-2 ~1.4-1.6 m

H-3 ~1.6-1.8 m

H-4 ~1.4-1.6 m

H-5 ~3.6-3.8 m

H-6 ~1.6-1.8 m

H-7 ~2.5-2.7 m

H-2', H-2'' ~6.7 d ~2.0

H-5', H-5'' ~6.7 d ~8.0

H-6', H-6'' ~6.5 dd ~8.0, 2.0

Experimental Protocols
The following protocols provide a general framework for the NMR analysis of Rubranol.
Optimization may be required based on the specific instrumentation and sample purity.

Protocol 1: Sample Preparation for NMR Spectroscopy
Sample Purity: Ensure the Rubranol sample is of high purity (>95%) as impurities can

complicate spectral interpretation. Purification can be achieved using chromatographic

techniques such as flash chromatography or HPLC.
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Solvent Selection: Methanol-d₄ (CD₃OD) is a suitable solvent for Rubranol. Other

deuterated polar solvents like acetone-d₆ or DMSO-d₆ can also be used.

Sample Concentration: Dissolve 5-10 mg of Rubranol in approximately 0.6 mL of the chosen

deuterated solvent in a standard 5 mm NMR tube.

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug

of glass wool into a clean NMR tube.

Protocol 2: Acquisition of 1D NMR Spectra (¹H and ¹³C)
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution

and sensitivity.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).

Spectral Width: Approximately 200-220 ppm.

Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.
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Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Temperature: 298 K.

Protocol 3: Acquisition of 2D NMR Spectra for Structural
Elucidation
For complete and unambiguous assignment of all proton and carbon signals, the acquisition of

2D NMR spectra is essential.

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different spin

systems and confirming the overall carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser

Effect Spectroscopy): To determine the spatial proximity of protons, which can be useful for

stereochemical analysis.

Biological Activity and Potential Signaling Pathways
Rubranol has demonstrated a range of biological activities. While the precise molecular

mechanisms for Rubranol are still under investigation, research on related diarylheptanoids

and polyphenols suggests potential involvement in several key signaling pathways.

Anti-inflammatory Activity
Diarylheptanoids are known to possess anti-inflammatory properties, often through the

modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
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Caption: Potential anti-inflammatory mechanism of Rubranol.

Antioxidant Activity
The antioxidant properties of polyphenolic compounds like Rubranol are often attributed to

their ability to scavenge free radicals and to upregulate endogenous antioxidant systems,

potentially through the activation of the Nrf2 pathway.

Caption: Proposed antioxidant mechanism of Rubranol via Nrf2 activation.

Antiviral Activity (SARS-CoV-2)
Natural polyphenols have been investigated for their potential to inhibit viral entry and

replication. A plausible mechanism for Rubranol against SARS-CoV-2 could involve the

inhibition of the viral spike protein's interaction with the host cell's ACE2 receptor.
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Caption: Potential antiviral mechanism of Rubranol against SARS-CoV-2.

Experimental Workflow
The following diagram illustrates a typical workflow for the NMR-based analysis of Rubranol,
from sample isolation to data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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